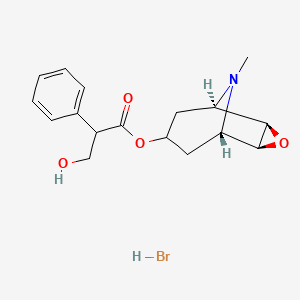
Atroscine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely recognized for its anticholinergic properties and is used in medicine to treat motion sickness, postoperative nausea, and vomiting . The compound is also known for its psychoactive effects at higher doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Atroscine Hydrobromide can be synthesized through the salifying crystallization of scopolamine using hydrobromic acid. The process involves the treatment of scopolamine with hydrobromic acid, followed by crystallization to obtain the hydrobromide salt . Magnetic field-induced crystallization has been explored to enhance the purity and yield of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plants like Datura and Hyoscyamus, followed by chemical synthesis to convert the extracted alkaloids into the hydrobromide form. The use of magnetic fields to accelerate crystallization is a promising method for improving efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Atroscine Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the tropane ring structure.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced forms with modified activity.
Substitution: Substituted derivatives with potential therapeutic applications
Scientific Research Applications
Atroscine Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used to treat motion sickness, postoperative nausea, and as a preanesthetic agent.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Atroscine Hydrobromide exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the action of acetylcholine, leading to reduced secretions, relaxation of smooth muscles, and central nervous system depression. The compound’s anticholinergic activity is responsible for its therapeutic effects in treating motion sickness and nausea .
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties but differs in its pharmacokinetic profile.
Hyoscyamine: The levo-isomer of atropine, with similar uses but different potency.
Anisodamine and Anisodine: Structurally related compounds with anticholinergic activity.
Uniqueness: Atroscine Hydrobromide is unique due to its higher central nervous system activity and fewer peripheral side effects compared to atropine. Its ability to cross the blood-brain barrier more effectively makes it a preferred choice for treating central nervous system-related conditions .
Properties
CAS No. |
672-21-9 |
|---|---|
Molecular Formula |
C17H21NO4.BrH C17H22BrNO4 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |
InChI Key |
WTGQALLALWYDJH-BKODDQECSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
melting_point |
387 °F (decomposes) (NTP, 1992) |
physical_description |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
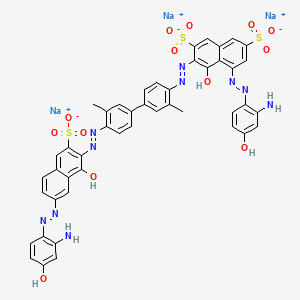
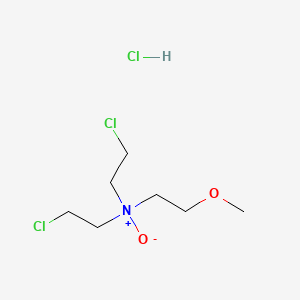
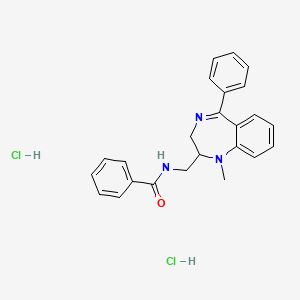
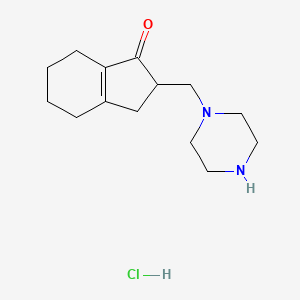

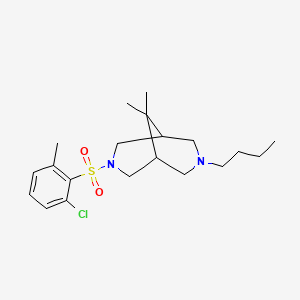

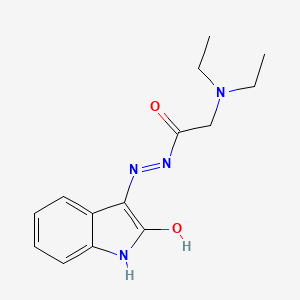
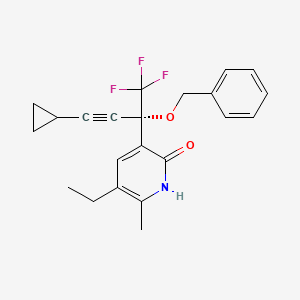
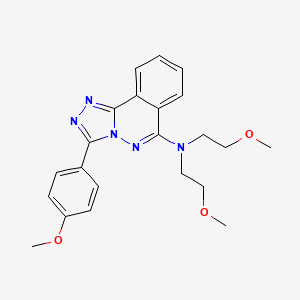
![1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one](/img/structure/B12763061.png)
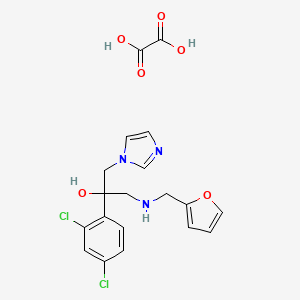
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
